

Full spectroscopic data for methyl quinaldate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl quinaldate

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Spectroscopic Analysis of Methyl Quinaldate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **methyl quinaldate** (also known as methyl 2-quinolinecarboxylate). Due to the limited availability of public spectroscopic data for this specific compound, a direct comparison with alternatives is not feasible. Instead, this guide presents the available mass spectrometry data for **methyl quinaldate** and offers a comparative perspective with the more complete spectroscopic data of its parent compound, quinaldic acid. This approach allows for an inferential understanding of the expected spectral characteristics of **methyl quinaldate**.

Spectroscopic Data Summary

The following tables summarize the available and comparative spectroscopic data for **methyl quinaldate** and quinaldic acid.

Table 1: Mass Spectrometry Data for **Methyl Quinaldate** (CAS: 19575-07-6)[1][2][3]

Parameter	Value
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	156, 128, 101

Table 2: Spectroscopic Data for Quinaldic Acid (CAS: 93-10-7)[4]

Technique	Data Highlights
¹ H NMR	Signals corresponding to the aromatic protons of the quinoline ring and a signal for the carboxylic acid proton.
¹³ C NMR	Resonances for the carbon atoms of the quinoline ring and a characteristic signal for the carboxylic acid carbon.
IR Spectroscopy	A broad O-H stretch from the carboxylic acid, C=O stretch of the carbonyl group, and characteristic aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	Molecular ion peak corresponding to its molecular weight (173.17 g/mol) and fragmentation patterns related to the loss of the carboxyl group.

Comparative Analysis

Methyl quinaldate is the methyl ester of quinaldic acid. This structural difference, the substitution of a carboxylic acid group (-COOH) with a methyl ester group (-COOCH₃), would lead to predictable differences in their respective spectra:

- ^1H NMR: **Methyl quinaldate** would exhibit a characteristic singlet peak for the methyl ester protons ($-\text{OCH}_3$), typically appearing in the 3.5-4.0 ppm region. The signals for the aromatic protons on the quinoline ring would be similar to those of quinaldic acid, though slight shifts may occur due to the change in the electronic environment. The broad signal of the acidic proton in quinaldic acid would be absent.
- ^{13}C NMR: A resonance for the methyl carbon of the ester group would be present in the spectrum of **methyl quinaldate**. The chemical shift of the carbonyl carbon in the ester would also differ from that of the carboxylic acid carbon in quinaldic acid.
- IR Spectroscopy: The broad O-H stretching band characteristic of the carboxylic acid in quinaldic acid's spectrum would be absent in the spectrum of **methyl quinaldate**. Instead, the IR spectrum of **methyl quinaldate** would show C-H stretching vibrations from the methyl group and a characteristic C-O stretching band for the ester. The C=O stretching frequency for the ester would likely be at a slightly different wavenumber compared to the carboxylic acid.
- Mass Spectrometry: The molecular ion peak for **methyl quinaldate** is observed at m/z 187, corresponding to its molecular weight.^{[1][2][3]} The fragmentation pattern would differ from quinaldic acid, likely showing a prominent fragment corresponding to the loss of the methoxy group ($-\text{OCH}_3$).

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$).
- Analysis: Transfer the solution to an NMR tube. The analysis is performed using a spectrometer, typically operating at a frequency of 300 MHz or higher.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Standard parameters for acquisition are typically used, with adjustments made based on the sample concentration and the specific spectrometer.

Infrared (IR) Spectroscopy:

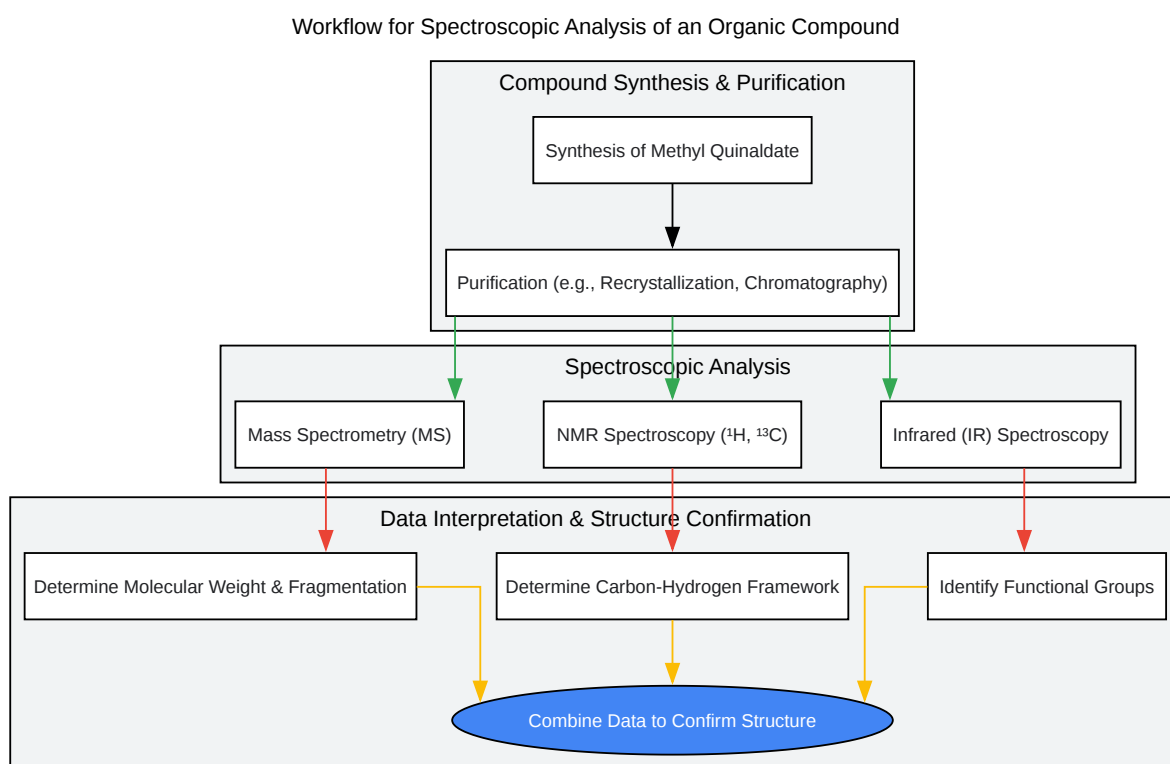
- **Sample Preparation (KBr Pellet Method):** Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a plain KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** In the ion source, the sample molecules are ionized, commonly using electron ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **methyl quinaldate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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References

- 1. Methyl quinoline-2-carboxylate | C₁₁H₉NO₂ | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Quinolinecarboxylic acid, methyl ester [webbook.nist.gov]
- 3. 2-Quinolinecarboxylic acid, methyl ester [webbook.nist.gov]
- 4. Quinaldic Acid | C₁₀H₇NO₂ | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
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